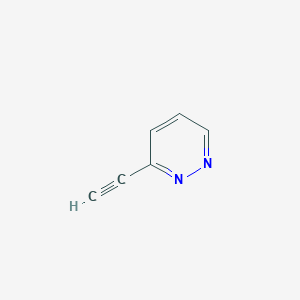

3-Ethynylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethynylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-4-3-5-7-8-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRXJQNSDKDSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Ethynylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-ethynylpyridazine, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The core of this guide focuses on the most prevalent and efficient method for its synthesis: the palladium-catalyzed Sonogashira cross-coupling reaction. We will delve into the critical aspects of this methodology, from the preparation of the necessary 3-halopyridazine precursors to the final deprotection step. Furthermore, this guide will explore the underlying mechanistic principles, offer detailed experimental protocols, and discuss alternative synthetic strategies. The information presented herein is intended to equip researchers with the knowledge to confidently and effectively synthesize this compound for their research and development endeavors.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, contribute to its capacity to interact with biological targets. The introduction of an ethynyl group at the 3-position of the pyridazine ring creates a versatile handle for further chemical modifications, such as click chemistry and further cross-coupling reactions, making this compound a highly valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Primary Synthetic Pathway: The Sonogashira Cross-Coupling Reaction

The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[1][2]. The overall strategy for the synthesis of this compound via this pathway can be broken down into two key stages:

-

Synthesis of a 3-Halopyridazine Precursor: A suitable starting material bearing a halogen atom at the 3-position is required.

-

Sonogashira Coupling and Deprotection: The 3-halopyridazine is then coupled with a protected alkyne, followed by the removal of the protecting group to yield the desired product.

Figure 1: General workflow for the synthesis of this compound via the Sonogashira coupling pathway.

Synthesis of 3-Halopyridazine Precursors

The choice of the halogen atom on the pyridazine ring can influence the efficiency of the subsequent Sonogashira coupling, with the reactivity order being I > Br > Cl[3]. While 3-iodopyridazines are the most reactive, they are often more expensive and less stable. 3-Bromopyridazines offer a good balance of reactivity and stability, while 3-chloropyridazines are typically the most cost-effective but may require more forcing reaction conditions for the coupling step.

2.1.1. Synthesis of 3-Chloropyridazine

A common and straightforward method for the synthesis of 3-chloropyridazine is the treatment of 3(2H)-pyridazinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃)[4][5][6].

Figure 2: Synthesis of 3-chloropyridazine from 3(2H)-pyridazinone.

Experimental Protocol: Synthesis of 3-Chloropyridazine [4][6]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3(2H)-pyridazinone (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (10 equivalents) to the flask.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-chloropyridazine.

2.1.2. Synthesis of 3-Bromopyridazine

3-Bromopyridazine can be synthesized through various methods, including the Sandmeyer reaction from 3-aminopyridazine or by direct bromination of pyridazine, although the latter can lead to mixtures of products. A more controlled approach involves the use of a suitable brominating agent on a pyridazine precursor.

The Sonogashira Coupling Reaction

With the 3-halopyridazine in hand, the next step is the crucial Sonogashira coupling. To avoid the self-coupling of the terminal alkyne (Glaser coupling), a protected alkyne such as trimethylsilylacetylene (TMS-acetylene) is commonly used[5].

2.2.1. Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction is well-established and involves two interconnected cycles: a palladium cycle and a copper cycle[1][2].

Figure 3: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 3-Chloropyridazine with Trimethylsilylacetylene [3][5]

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-chloropyridazine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI) (5-10 mol%).

-

Add a suitable solvent, such as degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Add trimethylsilylacetylene (1.2-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)pyridazine.

Table 1: Typical Reagents and Conditions for Sonogashira Coupling

| Component | Example | Typical Loading/Amount | Purpose |

| Aryl Halide | 3-Chloropyridazine | 1 equivalent | Electrophilic partner |

| Alkyne | Trimethylsilylacetylene | 1.2 - 1.5 equivalents | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 2 - 5 mol% | Primary catalyst |

| Copper(I) Co-catalyst | CuI | 5 - 10 mol% | Activates the alkyne |

| Base | Triethylamine (Et₃N) | 2 - 3 equivalents | Neutralizes HX byproduct |

| Solvent | THF, DMF | Anhydrous, degassed | Reaction medium |

| Temperature | 50 - 80 °C | Varies with substrate | Reaction rate control |

Deprotection of the Silyl Group

The final step in the synthesis is the removal of the trimethylsilyl (TMS) protecting group to yield this compound. This is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol: Deprotection of 3-((Trimethylsilyl)ethynyl)pyridazine [5]

Method A: Base-Catalyzed Deprotection

-

Dissolve 3-((trimethylsilyl)ethynyl)pyridazine (1 equivalent) in a solvent such as methanol or a mixture of THF and methanol.

-

Add a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, filter off the solid base.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Method B: Fluoride-Mediated Deprotection

-

Dissolve 3-((trimethylsilyl)ethynyl)pyridazine (1 equivalent) in a solvent like THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Alternative Synthetic Pathways

While the Sonogashira coupling is the most prominent route, other methods for the synthesis of this compound or related alkynylpyridazines have been explored, although they are less common.

-

Copper-Catalyzed Ethynylation: In some cases, copper catalysts can be used for the direct ethynylation of aryl halides, sometimes in the absence of palladium. These methods may offer a more cost-effective alternative.

-

Palladium-Free Synthesis: Research into palladium-free cross-coupling reactions is an active area. While not yet widely applied to pyridazine systems, these emerging methodologies could provide future alternative pathways.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-stage process commencing with the preparation of a 3-halopyridazine precursor, followed by a palladium- and copper-catalyzed Sonogashira cross-coupling with a protected alkyne, and concluding with a deprotection step. This technical guide has provided a detailed overview of this primary synthetic route, including mechanistic insights and step-by-step experimental protocols. By understanding the principles and practical considerations outlined herein, researchers in the fields of medicinal chemistry and materials science can effectively synthesize this valuable heterocyclic building block to advance their scientific endeavors.

References

Introduction: The Strategic Value of the Pyridazine Scaffold

An In-depth Technical Guide to 3-Ethynylpyridazine: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. While direct literature on this compound is limited, this document synthesizes established chemical principles and data from closely related analogues to present its core chemical properties, a robust synthetic methodology, and its potential applications as a versatile chemical building block.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine), is a privileged scaffold in pharmaceutical sciences. Its unique electronic properties, including its electron-deficient nature and ability to act as a hydrogen bond acceptor, make it a valuable component in the design of biologically active molecules.[1][2] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects.[1][3]

The introduction of an ethynyl (acetylenic) group at the 3-position of the pyridazine core creates a molecule, this compound, with enhanced synthetic versatility. The terminal alkyne is a highly reactive functional group that serves as a cornerstone for building molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination of a biologically relevant core and a synthetically versatile handle makes this compound a high-value intermediate for creating novel chemical entities.

Molecular Structure and Physicochemical Properties

The structure of this compound features a planar pyridazine ring connected to a linear ethynyl group. The two nitrogen atoms in the ring significantly influence its electronic distribution, making it a π-deficient system. This property affects its reactivity and intermolecular interactions.

Caption: Structure of this compound.

| Property | Value | Source/Basis |

| Molecular Formula | C₆H₄N₂ | - |

| Molecular Weight | 104.11 g/mol | - |

| CAS Number | Not assigned | - |

| Appearance | Predicted: Solid | Comparison with 3-ethynylpyridine[4] |

| Boiling Point | Predicted: >180 °C | Extrapolation from 3-ethynylpyridine[5] |

| XLogP3 | 1.1 | Predicted (PubChem CID: 186003 for 3-ethynylpyridine)[6] |

Synthesis of this compound: A Protocol Based on Sonogashira Coupling

The most efficient and widely adopted method for synthesizing aryl alkynes is the Sonogashira cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This methodology is directly applicable to the synthesis of this compound from a 3-halopyridazine precursor.

The choice of starting material, either 3-bromopyridazine or 3-chloropyridazine, is critical. Aryl bromides are generally more reactive than chlorides in palladium-catalyzed coupling reactions, often allowing for milder reaction conditions and higher yields.

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Sonogashira coupling of halo-heterocycles.[9][10]

-

Vessel Preparation: To a dry, oven-baked Schlenk flask, add 3-bromopyridazine (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) active species is sensitive to oxidation.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine). Triethylamine acts as both a solvent and the base required to neutralize the HBr formed during the reaction.[10]

-

Alkyne Addition: Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe. Using a silyl-protected alkyne prevents self-coupling (Glaser coupling) and is a standard strategy for introducing a terminal ethynyl group.

-

Reaction: Heat the mixture to a temperature between 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove catalyst residues and concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude residue in methanol and add a base such as potassium carbonate (K₂CO₃) to cleave the trimethylsilyl protecting group. Stir at room temperature until TLC analysis indicates complete conversion.

-

Purification: Neutralize the mixture, remove the methanol in vacuo, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Chemical Reactivity and Key Synthetic Applications

The dual functionality of this compound—the reactive alkyne and the electron-deficient diazine ring—opens avenues for diverse chemical transformations.

[3+2] Dipolar Cycloaddition: The Gateway to Triazoles

The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[11][12] The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.

Research on 3,6-diethynylpyridazine has demonstrated its utility in copper-catalyzed click reactions with various azides to form 3,6-bis(4-triazolyl)pyridazines.[11] By analogy, this compound can react with an organic azide (R-N₃) to yield a 3-(1-substituted-1H-1,2,3-triazol-4-yl)pyridazine. This linkage is exceptionally stable and is widely used in drug discovery to connect different molecular fragments.

Caption: [3+2] Cycloaddition of this compound.

Inverse-Electron-Demand Diels-Alder Reactions

The electron-deficient pyridazine ring can function as a diene in inverse-electron-demand Diels-Alder [4+2] cycloaddition reactions with electron-rich dienophiles.[13] While the ethynyl substituent further withdraws electron density, potentially enhancing this reactivity, the reaction often requires high temperatures and may lead to subsequent aromatization via the extrusion of N₂.[14] This pathway provides a route to functionalized benzene derivatives.

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

The pyridazine nucleus is a well-established pharmacophore.[1][2] this compound serves as a versatile starting point for generating libraries of novel compounds for biological screening.

-

Scaffold Decoration: Using the Sonogashira reaction, various aryl, heteroaryl, or alkyl groups can be coupled to the 3-position, allowing for systematic exploration of the structure-activity relationship (SAR).

-

Bioisosteric Replacement: The pyridazine ring is a bioisostere of other aromatic systems and can be used to modulate the physicochemical properties (e.g., solubility, metabolism) of a lead compound.

-

Triazole Linkers: As described, click chemistry allows for the facile connection of the pyridazine core to other pharmacophores or biomolecules, creating potential multi-target agents or probes.[11]

Materials Science

Alkynyl-substituted N-heterocycles are valuable building blocks for functional organic materials. Studies on 3,6-diethynylpyridazine derivatives have shown that the resulting bis(triazolyl)pyridazines exhibit properties of n-type organic semiconductors, making them useful as electron-transporting materials in optoelectronic devices like OLEDs.[11] The extended π-conjugation and electron-deficient nature of the pyridazine core are key to these electronic properties. This compound could similarly be used to synthesize polymers or small molecules with tailored electronic and optical characteristics.

Conclusion

This compound is a synthetically valuable, though currently underutilized, heterocyclic building block. Its preparation via a robust Sonogashira coupling protocol is highly feasible. The molecule's dual reactivity, stemming from its terminal alkyne and electron-poor diazine ring, provides access to a rich chemical space of complex derivatives. For researchers in drug discovery, it offers a direct route to novel pyridazine-containing scaffolds and triazole-linked conjugates. For materials scientists, it represents a promising precursor for the development of new organic electronic materials. Further exploration of the synthesis and reactivity of this compound is warranted and holds considerable promise for advancing these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. 3-ETHYNYLPYRIDINE | 2510-23-8 [chemicalbook.com]

- 5. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 6. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. mdpi.com [mdpi.com]

- 14. scribd.com [scribd.com]

Spectroscopic data for 3-Ethynylpyridazine (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethynylpyridazine

Abstract

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecular architectures. Its rigid, planar structure and the reactive ethynyl group make it an attractive synthon for developing novel pharmaceuticals and functional materials. Accurate and unambiguous structural confirmation is paramount for any research and development involving this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely consolidated in the public domain, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis of analogous pyridazine and ethynyl-containing compounds. Furthermore, it furnishes detailed, field-proven protocols for data acquisition, ensuring that researchers can generate high-quality, reliable data for validation.

Molecular Structure and Overview

This compound (CAS: 119977-14-3) possesses a molecular formula of C₆H₄N₂ and a monoisotopic mass of 104.0374 Daltons. The structure features a diazine ring (pyridazine) substituted with an ethynyl group at the C3 position. The electron-deficient nature of the pyridazine ring, combined with the unique electronic and steric properties of the acetylene moiety, gives rise to a distinct spectroscopic fingerprint. This guide will dissect the expected features of this fingerprint across three core analytical techniques.

Table 1: Summary of Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | H4: ~9.2 ppm (dd), H5: ~7.8 ppm (dd), H6: ~9.0 ppm (dd), C≡C-H: ~3.4 ppm (s) |

| ¹³C NMR | Chemical Shift (δ) | C3: ~145 ppm, C4: ~152 ppm, C5: ~128 ppm, C6: ~150 ppm, C≡CH: ~82 ppm, C≡C H: ~79 ppm |

| IR | Wavenumber (cm⁻¹) | ≡C-H stretch: ~3300 cm⁻¹, C≡C stretch: ~2120 cm⁻¹, C=N/C=C stretch: 1600-1400 cm⁻¹ |

| Mass Spec (EI) | Mass-to-Charge (m/z) | Molecular Ion [M]⁺•: 104, Key Fragments: 78, 52 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to the electronic environment shaped by the two adjacent nitrogen atoms and the triple bond.

Expertise & Rationale: Interpreting the NMR Spectra

The pyridazine ring is a π-deficient system, meaning the nitrogen atoms withdraw electron density from the ring carbons. This deshielding effect causes the attached protons (H4, H5, H6) to resonate at a significantly downfield chemical shift compared to those on a benzene ring.

-

¹H NMR: The proton at the C4 position is expected to be the most downfield, influenced by the adjacent nitrogen (N1) and the nearby ethynyl group. The H6 proton, adjacent to N1, will also be strongly deshielded. The H5 proton, situated between two carbons, will appear most upfield among the aromatic signals. The protons will exhibit a characteristic three-bond coupling pattern (ortho-like), with an additional smaller four-bond coupling (meta-like) observable for H4 and H6. The acetylenic proton is expected to be a sharp singlet in a region typical for terminal alkynes.

-

¹³C NMR: The carbon atoms directly bonded to nitrogen (C3 and C6) and the C4 atom will be the most deshielded (highest ppm values). The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region (~70-90 ppm).

Predicted ¹H and ¹³C NMR Data

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H6 | 9.22 | dd | J_H6-H5 ≈ 4.5, J_H6-H4 ≈ 1.5 | 1H |

| H4 | 9.01 | dd | J_H4-H5 ≈ 8.5, J_H4-H6 ≈ 1.5 | 1H |

| H5 | 7.85 | dd | J_H5-H4 ≈ 8.5, J_H5-H6 ≈ 4.5 | 1H |

| C≡C-H | 3.40 | s | - | 1H |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) |

| C4 | 152.5 |

| C6 | 150.3 |

| C3 | 145.1 |

| C5 | 128.0 |

| C≡CH | 82.1 |

| C≡C H | 79.4 |

Protocol for NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-resolution NMR spectra.

-

Sample Preparation:

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.[2]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Ensure the spectral width covers the expected range (e.g., 0-12 ppm).

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate T1 relaxation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

-

To aid in assignment, consider running a DEPT-135 experiment, which will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale: Interpreting the IR Spectrum

For this compound, the most diagnostic peaks arise from the alkyne and aromatic moieties.

-

Alkyne Group: The terminal alkyne gives rise to two highly characteristic absorptions: the sharp, relatively strong ≡C-H stretch around 3300 cm⁻¹, and the C≡C triple bond stretch near 2120 cm⁻¹. The latter can be weak but is very sharp.

-

Aromatic Ring: The pyridazine ring will show aromatic C-H stretching vibrations just above 3000 cm⁻¹.[3] In-plane ring stretching vibrations (C=C and C=N) typically appear in the 1600-1400 cm⁻¹ region.[4][5]

-

"Fingerprint" Region: The region below 1300 cm⁻¹ will contain complex C-H bending and ring deformation vibrations that are unique to the molecule's overall structure.

Table 4: Predicted Characteristic IR Absorptions (KBr Pellet)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Acetylenic ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Acetylenic C≡C Stretch | ~2120 | Weak to Medium, Sharp |

| Aromatic Ring Stretches (C=C, C=N) | 1600 - 1400 | Medium to Strong |

| C-H Out-of-Plane Bending | 900 - 700 | Strong |

Protocol for FTIR Data Acquisition (KBr Pellet)

This method is a gold standard for obtaining high-quality IR spectra of solid samples.[6]

-

Sample Preparation:

-

Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

-

Causality: Grinding is critical to reduce particle size below the wavelength of the IR light, which minimizes light scattering and produces sharp, well-defined peaks.[6]

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation:

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a small, transparent, or translucent KBr pellet.

-

Carefully remove the pellet from the die.

-

-

Spectrum Acquisition:

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first. The instrument software will automatically ratio the sample spectrum against this background.

-

Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹).[7]

-

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial structural information from fragmentation patterns. Electron Impact (EI) ionization is a robust choice for small, relatively stable organic molecules like this compound.

Expertise & Rationale: Interpreting the EI Mass Spectrum

In EI-MS, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[8]

-

Molecular Ion (M⁺•): The primary ionization event removes one electron to form the molecular ion, a radical cation. The peak corresponding to this ion gives the molecule's nominal mass. For C₆H₄N₂, the expected nominal mass is 104 Da. This peak should be reasonably intense due to the stability of the aromatic system.

-

Fragmentation: The excess energy imparted during ionization leads to bond cleavage. A likely and diagnostic fragmentation pathway is the loss of a hydrogen cyanide (HCN) molecule from the pyridazine ring, a common fragmentation for nitrogen heterocycles. Another expected fragmentation is the cleavage of the ethynyl group.

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z Value | Proposed Ion/Fragment | Comments |

| 104 | [C₆H₄N₂]⁺• | Molecular Ion (M⁺•) |

| 78 | [C₅H₄N]⁺ | Loss of HCN (27 Da) from the ring |

| 77 | [C₅H₃N]⁺• | Loss of HCN and H• |

| 52 | [C₄H₄]⁺• | Loss of N₂ (28 Da) |

| 51 | [C₄H₃]⁺ | Further fragmentation |

Protocol for Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction:

-

Introduce a small amount of the sample (sub-microgram) into the ion source. For a solid like this compound, this is typically done using a direct insertion probe. For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), the sample would first be dissolved in a volatile solvent.

-

-

Ionization:

-

The sample is vaporized by heating under high vacuum.

-

The gaseous molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.

-

-

Mass Analysis:

-

The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the ion abundance. The resulting plot of abundance versus m/z is the mass spectrum.

-

Caption: General workflow for Electron Impact Mass Spectrometry.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the expected spectroscopic signatures and robust methodologies required for its unambiguous characterization. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and substitution pattern. The distinctive IR absorptions for the terminal alkyne will verify the presence of this key functional group. Finally, mass spectrometry will confirm the molecular weight and provide corroborating structural evidence through predictable fragmentation pathways. By following the detailed protocols and using the predictive data herein as a benchmark, researchers and drug development professionals can confidently verify the identity and purity of this compound in their synthetic and developmental workflows.

References

- 1. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. scienceopen.com [scienceopen.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Ethynylpyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 3-Aminopyridine [webbook.nist.gov]

- 8. PubChemLite - 3-ethynylpyridine (C7H5N) [pubchemlite.lcsb.uni.lu]

The Synthetic Versatility of 3-Ethynylpyridazine: A Profile of Stability and Reactivity for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Ethynylpyridazine, A Compact Scaffold with Expansive Potential

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with tunable properties is paramount. Heterocyclic compounds, particularly those containing the pyridazine moiety, are foundational scaffolds in a multitude of pharmaceuticals due to their ability to engage in critical biological interactions. The introduction of a reactive ethynyl group onto this electron-deficient diazine core bestows the resulting molecule, this compound, with a unique and powerful combination of chemical reactivity and structural rigidity. This guide provides a comprehensive overview of the stability and reactivity profile of this compound, offering insights into its synthesis, handling, and diverse applications in the construction of complex molecular entities for drug discovery and materials science.

The pyridazine ring system, characterized by two adjacent nitrogen atoms, imparts a distinct electronic character that influences the reactivity of its substituents. The ethynyl group, a versatile functional handle, opens a gateway to a vast array of chemical transformations, including cycloaddition reactions, transition-metal-catalyzed cross-couplings, and nucleophilic additions. Understanding the interplay between the electron-deficient pyridazine core and the reactive alkyne is crucial for harnessing the full synthetic potential of this valuable building block.

Stability and Handling: Navigating the Properties of an Activated Alkyne

While specific empirical data on the thermal decomposition of this compound is not extensively documented, its stability can be inferred from related structures and general chemical principles. The electron-withdrawing nature of the pyridazine ring is expected to influence the thermal and chemical stability of the molecule.

Key Stability Considerations:

-

Thermal Stability: Similar to other terminal alkynes, this compound may be susceptible to decomposition at elevated temperatures. Computational studies on the thermal decomposition of related heterocyclic compounds suggest that ring-opening or fragmentation pathways can be initiated by heat.[1] It is advisable to use this compound in reactions at the lowest effective temperature and to avoid prolonged heating.

-

Atmospheric Sensitivity: As with many terminal alkynes, prolonged exposure to air and moisture should be avoided to prevent potential oxidation or hydration of the triple bond. For long-term storage, it is recommended to keep the compound under an inert atmosphere, such as nitrogen or argon, and in a cool, dry place.[2][3] Safety data for the analogous 3-ethynylpyridine indicates it is a flammable solid that should be handled with care.[4]

-

Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Recommended Storage Conditions:

| Parameter | Recommendation |

| Temperature | 2-8 °C (Refrigerated) |

| Atmosphere | Inert Gas (Nitrogen or Argon) |

| Light | Protect from light |

| Moisture | Store in a desiccated environment |

Synthesis of this compound: The Power of Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]

Proposed Synthetic Pathway via Sonogashira Coupling

A plausible and efficient route to this compound involves the coupling of a 3-halopyridazine (e.g., 3-chloro- or 3-bromopyridazine) with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.

References

- 1. mdpi.com [mdpi.com]

- 2. content.labscoop.com [content.labscoop.com]

- 3. 3-Ethynylpyridine | 2510-23-8 | FE35096 | Biosynth [biosynth.com]

- 4. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. gold-chemistry.org [gold-chemistry.org]

A Theoretical and Computational Guide to 3-Ethynylpyridazine: Exploring a Privileged Scaffold in Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 3-Ethynylpyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this document leverages in-depth analysis of its close structural analog, 3-Ethynylpyridine, alongside foundational principles of pyridazine chemistry. The guide explores the synthesis, structural characteristics, spectroscopic signatures, and chemical reactivity of this compound, with a focus on computational modeling and predictive analysis. Key reaction classes, such as the Sonogashira coupling for its synthesis and cycloaddition reactions for its functionalization, are discussed in detail. Furthermore, the potential applications of this compound derivatives as therapeutic agents and advanced materials are considered, drawing on the well-established biological and material properties of the pyridazine scaffold. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Pyridazine Scaffold and the Promise of the Ethynyl Moiety

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, including its capacity to act as a hydrogen bond acceptor and its significant dipole moment, make it a versatile scaffold for the design of biologically active molecules.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

The incorporation of an ethynyl group at the 3-position of the pyridazine ring introduces a reactive and structurally significant moiety. The ethynyl group is a key functional group in modern organic synthesis, known for its participation in a variety of powerful transformations such as "click chemistry" and transition metal-catalyzed cross-coupling reactions.[3] This combination of a biologically relevant pyridazine core with a synthetically versatile ethynyl handle makes this compound a highly attractive, albeit under-explored, building block for the development of novel therapeutics and functional materials.

This guide will proceed to delineate the theoretical and computational aspects of this compound, providing a robust framework for its synthesis, characterization, and application.

Synthesis of this compound: A Focus on Sonogashira Coupling

The most logical and widely employed method for the synthesis of aryl and heteroaryl alkynes is the Sonogashira cross-coupling reaction.[4][5] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]

Rationale for the Sonogashira Approach

The Sonogashira coupling is favored for the synthesis of this compound for several key reasons:

-

Mild Reaction Conditions: The reaction can often be carried out at or near room temperature, which is advantageous for preserving sensitive functional groups.[4]

-

High Efficiency: The Sonogashira reaction is known for its high yields and tolerance of a wide range of functional groups.[6]

-

Availability of Precursors: The requisite starting materials, a 3-halopyridazine (e.g., 3-chloropyridazine or 3-bromopyridazine) and a protected acetylene source (e.g., trimethylsilylacetylene), are readily accessible.

Experimental Protocol: A Generalized Sonogashira Coupling for this compound

The following protocol is a generalized procedure based on established methods for the Sonogashira coupling of related heteroaromatic halides.[7]

Step 1: Preparation of the Reaction Mixture

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-halopyridazine (1.0 eq.).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst, typically CuI (0.05-0.10 eq.).

-

Add a suitable solvent, such as degassed triethylamine (Et₃N) or a mixture of THF and Et₃N.

-

To this mixture, add trimethylsilylacetylene (1.2-1.5 eq.).

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification of the Silyl-Protected Intermediate

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)pyridazine.

Step 4: Deprotection to Yield this compound

-

Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridazine in a suitable solvent such as methanol or THF.

-

Add a base, for example, potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Structural and Spectroscopic Properties: A Predictive Analysis

Direct experimental data for this compound is scarce. Therefore, we will rely on computational modeling and data from the closely related 3-Ethynylpyridine to predict its structural and spectroscopic characteristics.

Molecular Geometry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometry of molecules.[8] For this compound, the geometry is expected to be planar, with the pyridazine ring and the ethynyl group lying in the same plane to maximize conjugation.

| Parameter | Predicted Value (this compound) | Experimental/Calculated Value (3-Ethynylpyridine) |

| C-C≡C Bond Angle | ~178-180° | ~179° |

| C≡C Bond Length | ~1.21 Å | ~1.20 Å |

| C-C Bond Length (Ring-Alkyne) | ~1.43 Å | ~1.43 Å |

Table 1: Predicted and comparative geometric parameters for this compound.

Spectroscopic Signatures

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the known spectra of 3-Ethynylpyridine and the electronic effects of the pyridazine ring.[9][10] The two adjacent nitrogen atoms in the pyridazine ring will significantly influence the chemical shifts of the ring protons.

| Proton | Predicted ¹H Chemical Shift (ppm) | 3-Ethynylpyridine ¹H Chemical Shift (ppm)[9][10] |

| Acetylenic H | ~3.3-3.5 | 3.22 |

| Pyridazine H4 | ~7.8-8.0 | 7.77 (H4) |

| Pyridazine H5 | ~7.5-7.7 | 7.26 (H5) |

| Pyridazine H6 | ~9.0-9.2 | 8.72 (H6) |

Table 2: Predicted ¹H NMR chemical shifts for this compound in CDCl₃.

| Carbon | Predicted ¹³C Chemical Shift (ppm) | 3-Ethynylpyridine ¹³C Chemical Shift (ppm)[10] |

| C≡CH | ~80-85 | 86.1 |

| C≡CH | ~85-90 | 92.8 |

| Pyridazine C3 | ~140-145 | 120.6 |

| Pyridazine C4 | ~125-130 | 138.6 |

| Pyridazine C5 | ~128-133 | 123.2 |

| Pyridazine C6 | ~150-155 | 152.4 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

The IR spectrum of this compound is expected to show characteristic peaks for the alkyne and the pyridazine ring.[10][11]

| Functional Group | Expected Wavenumber (cm⁻¹) | 3-Ethynylpyridine Wavenumber (cm⁻¹)[10] |

| ≡C-H stretch | ~3300 | ~3250 |

| C≡C stretch | ~2100-2150 | 2222 |

| C=N, C=C stretches (ring) | ~1400-1600 | 1580, 1460 |

Table 4: Predicted characteristic IR absorption bands for this compound.

The UV-Vis spectrum of this compound will be dominated by π → π* transitions of the conjugated system. The absorption maxima are expected to be similar to those of 3-Ethynylpyridine, with potential slight shifts due to the electronic differences between the pyridine and pyridazine rings.[12]

Chemical Reactivity: The Ethynyl Group as a Synthetic Handle

The ethynyl group of this compound is a versatile functional group that can participate in a wide range of chemical transformations, making it an ideal precursor for the synthesis of more complex molecules.

Cycloaddition Reactions

The carbon-carbon triple bond of this compound can act as a dipolarophile in [3+2] cycloaddition reactions.[1] This is a powerful method for the construction of five-membered heterocyclic rings. For instance, the reaction with azides (the Huisgen cycloaddition) would yield triazole-substituted pyridazines, which are of significant interest in medicinal chemistry.[1][13]

Caption: [3+2] Cycloaddition of this compound with an azide.

Transition Metal-Catalyzed Couplings

Beyond its synthesis via Sonogashira coupling, the terminal alkyne of this compound can be further functionalized using other cross-coupling reactions, such as the Glaser or Hay couplings, to form symmetrical diynes.

Computational Modeling: Insights into Electronic Structure and Reactivity

Computational modeling provides a deeper understanding of the electronic properties of this compound, which are crucial for predicting its reactivity and potential applications.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized on the π-system of the pyridazine ring and the ethynyl group, while the LUMO will also be distributed across this conjugated system. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic properties and reactivity.

Caption: Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the nitrogen atoms of the pyridazine ring are expected to be regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. The acetylenic proton will exhibit a region of positive electrostatic potential (electron-poor).

Applications in Drug Discovery and Materials Science

The structural features of this compound make it a promising candidate for applications in both medicinal chemistry and materials science.

Medicinal Chemistry

The pyridazine nucleus is a common scaffold in a number of approved drugs.[14] The ability to functionalize the ethynyl group of this compound via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the rapid generation of libraries of triazole-containing compounds. These compounds can be screened for a variety of biological activities, including as kinase inhibitors, antiviral agents, and antibacterial agents.[2]

Caption: Drug discovery workflow utilizing this compound.

Materials Science

The rigid, planar structure of this compound and its ability to participate in polymerization reactions make it a candidate for the development of novel organic electronic materials.[15] Polymers incorporating the this compound moiety could exhibit interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[15]

Conclusion

While direct experimental data on this compound is limited, a comprehensive theoretical and computational analysis, supported by data from its close analog 3-Ethynylpyridine, reveals it to be a molecule of significant potential. Its synthesis is readily achievable through established methods like the Sonogashira coupling, and its reactive ethynyl group opens the door to a vast array of functionalized derivatives. The insights into its structure, spectroscopy, and reactivity provided in this guide serve as a foundation for future experimental work. The unique combination of a biologically privileged pyridazine core and a synthetically versatile ethynyl handle positions this compound as a valuable building block for the next generation of pharmaceuticals and advanced materials.

References

- 1. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

- 8. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 14. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 15. 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]

The Sonogashira Coupling: A Comprehensive Technical Guide to the Synthesis of 3-Ethynylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of 3-Ethynylpyridazine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of compact, rigid, and functionally versatile moieties is paramount to achieving desired pharmacological profiles. Among these, the pyridazine nucleus, a diazine featuring two adjacent nitrogen atoms, has garnered considerable attention. When functionalized with an ethynyl group at the 3-position, the resulting this compound emerges as a highly valuable building block. Its unique electronic properties and linear geometry allow it to serve as a key intermediate in the synthesis of a diverse array of complex molecules with potential therapeutic applications. The ethynyl group provides a reactive handle for further molecular elaboration through reactions like click chemistry, making it a cornerstone in the construction of novel pharmaceutical candidates. This guide provides an in-depth exploration of the Sonogashira coupling reaction as a robust and efficient method for the synthesis of this compound, tailored for professionals engaged in cutting-edge drug development.

The Sonogashira Coupling: A Pillar of Modern Synthetic Chemistry

The Sonogashira cross-coupling reaction is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira in 1975, this palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst, has become indispensable due to its mild reaction conditions and broad functional group tolerance.[2] These characteristics make it particularly well-suited for the late-stage functionalization of complex molecules, a common requirement in pharmaceutical research.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (in our case, a 3-halopyridazine). This step forms a Pd(II) complex.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product (this compound) and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: A base, typically an amine, deprotonates the terminal alkyne, forming a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via a Sonogashira coupling reaction. The protocol is based on established procedures for the coupling of similar heterocyclic halides and offers a robust starting point for optimization.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Bromopyridazine | ≥97% | Commercially Available |

| Ethynyltrimethylsilane | ≥98% | Commercially Available |

| Bis(triphenylphosphine)palladium(II) chloride | 98% | Commercially Available |

| Copper(I) iodide | ≥99.5% | Commercially Available |

| Triethylamine | ≥99.5%, anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Commercially Available |

| Dichloromethane (DCM) | ACS grade | Commercially Available |

| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |

| Hexanes | ACS grade | Commercially Available |

| Saturated aqueous ammonium chloride | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous magnesium sulfate | Commercially Available | |

| Silica gel | 230-400 mesh | Commercially Available |

Step-by-Step Methodology

Step 1: Sonogashira Coupling of 3-Bromopyridazine with Ethynyltrimethylsilane

-

To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridazine (1.0 mmol, 1 equiv), bis(triphenylphosphine)palladium(II) chloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) and anhydrous triethylamine (2.0 mmol, 2 equiv) via syringe.

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Add ethynyltrimethylsilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-((trimethylsilyl)ethynyl)pyridazine.

Step 2: Deprotection of the Silyl Group

-

Dissolve the crude 3-((trimethylsilyl)ethynyl)pyridazine in tetrahydrofuran (THF, 10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add tetrabutylammonium fluoride (TBAF, 1.1 mmol, 1.1 equiv, as a 1.0 M solution in THF) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, quench with water (10 mL) and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the pure this compound.

Rationale for Experimental Choices

-

Starting Material: 3-Bromopyridazine is chosen over 3-chloropyridazine due to the higher reactivity of the C-Br bond in the oxidative addition step of the palladium cycle. While 3-iodopyridazine would be even more reactive, 3-bromopyridazine offers a good balance of reactivity and commercial availability.

-

Alkyne Source: Ethynyltrimethylsilane is used as a surrogate for acetylene gas, which is difficult to handle. The trimethylsilyl (TMS) protecting group enhances stability and allows for easier handling and purification of the intermediate. The subsequent deprotection under mild conditions with TBAF is a clean and high-yielding transformation.[5]

-

Catalyst System: The combination of a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) chloride and a copper(I) co-catalyst is a classic and reliable system for Sonogashira couplings.[6] The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base and Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a scavenger for the hydrogen halide byproduct.[4] DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and catalyst system.[4]

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of pyridazine derivatives, based on literature precedents.[4]

| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-methoxymethyl-6-phenyl-3-pyridazinone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (10) | CuI (10) | Et₃N (2) | DMF | 55 | - | 90 |

| 5-Bromo-2-methoxymethyl-6-phenyl-3-pyridazinone | 1-Hexyne | Pd(PPh₃)₂Cl₂ (10) | CuI (10) | Et₃N (2) | DMF | 55 | - | 85 |

| 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |

Note: The yields presented are for the coupled products and may vary depending on the specific substrates and reaction scale.

Conclusion and Future Perspectives

The Sonogashira coupling reaction represents a highly effective and versatile strategy for the synthesis of this compound, a key building block in modern drug discovery. The protocol outlined in this guide provides a robust and scientifically grounded methodology for researchers in the pharmaceutical and chemical sciences. The mild reaction conditions and tolerance of a wide range of functional groups underscore the power of this cross-coupling reaction. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems, such as those employing lower catalyst loadings or operating in greener solvents. The continued application of the Sonogashira coupling will undoubtedly accelerate the discovery and development of novel therapeutics built upon the pyridazine scaffold.

References

Synthesis of 3-Ethynylpyridazine from Halopyridazines: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-ethynylpyridazine moiety is a critical pharmacophore in modern medicinal chemistry, valued for its ability to form strong, directional interactions within biological targets and serve as a versatile synthetic handle for further molecular elaboration.[1] This guide provides a comprehensive overview of the synthesis of this compound from readily available halopyridazine precursors. We will delve into the mechanistic underpinnings of the Sonogashira cross-coupling reaction—the cornerstone of this transformation—and offer field-proven insights into optimizing reaction parameters. This document provides detailed, step-by-step protocols for the synthesis and subsequent deprotection, supported by quantitative data and visual diagrams to ensure clarity and reproducibility for researchers in drug development and synthetic chemistry.

Strategic Overview: The Sonogashira Coupling Approach

The formation of a C(sp²)–C(sp) bond between a halopyridazine and a terminal alkyne is most effectively achieved through the Sonogashira cross-coupling reaction.[2] This palladium-catalyzed, copper(I)-co-catalyzed transformation is renowned for its mild reaction conditions, broad functional group tolerance, and high yields, making it ideal for complex molecule synthesis in pharmaceutical research.[3][4]

The general transformation is as follows:

A key strategic decision involves the choice of the alkyne. While acetylene gas is the most direct source, its handling can be hazardous and impractical. A superior and more common laboratory strategy is the use of a protected terminal alkyne, such as Trimethylsilylacetylene (TMSA) . The trimethylsilyl (TMS) group serves as an effective protecting group for the acidic acetylenic proton, preventing side reactions like homocoupling (Glaser coupling) and allowing for easier handling and purification.[5][6] The synthesis, therefore, becomes a two-step process:

-

Sonogashira Coupling: Reaction of a halopyridazine with TMSA to form 3-((trimethylsilyl)ethynyl)pyridazine.

-

Deprotection: Mild cleavage of the TMS group to yield the final product, this compound.[6]

Mechanistic Deep Dive: The Dual Catalytic Cycle

Understanding the "why" behind the Sonogashira reaction's success requires examining its intricate mechanism, which involves two interconnected, yet independent, catalytic cycles operating in concert: a palladium cycle and a copper cycle.[7][8]

The Palladium Cycle (The Cross-Coupling Engine)

The palladium catalyst is the primary engine driving the C-C bond formation.[7]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halopyridazine, forming a Pd(II) intermediate.[9]

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide.[9]

-

Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination, forging the desired C(sp²)–C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

The Copper Cycle (The Alkyne Activator)

The copper(I) co-catalyst's role is to activate the terminal alkyne, preparing it for the crucial transmetalation step.[10][11]

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[8]

-

Deprotonation: In the presence of an amine base, the acidity of the acetylenic proton is increased, facilitating its removal to form a copper(I) acetylide species.[11] This is the active nucleophile that participates in the palladium cycle.

Optimizing Reaction Parameters: A Scientist's Perspective

The success of the synthesis hinges on the careful selection of reagents and conditions. Each component plays a critical role in reaction efficiency, yield, and purity.

The Halopyridazine Substrate

The reactivity of the C-X bond is paramount. The general reactivity trend for aryl halides in Sonogashira couplings is I > Br > Cl.[9]

-

3-Iodopyridazine: Highly reactive, often allowing for lower catalyst loadings and milder conditions. However, iodo-heterocycles can be less stable and more expensive.

-

3-Bromopyridazine: A good balance of reactivity and stability. Often the substrate of choice for initial investigations.

-

3-Chloropyridazine: The most cost-effective and readily available starting material. Its lower reactivity typically necessitates higher temperatures, longer reaction times, or more sophisticated catalyst systems (e.g., those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands) to achieve efficient oxidative addition.[12][13]

The Catalytic System

-

Palladium Source: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a robust, air-stable Pd(II) precatalyst that is conveniently reduced in situ to the active Pd(0) species.[3] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly but is more sensitive to air.[4]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, prized for its ability to efficiently generate the copper acetylide intermediate.[3] The use of a copper co-catalyst significantly increases the reaction rate, allowing for milder conditions than copper-free variants.[3]

Base and Solvent

The base is crucial for neutralizing the hydrogen halide byproduct and for deprotonating the alkyne in the copper cycle.[3]

-

Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. They are strong enough to facilitate the reaction without causing unwanted side reactions and can often serve as the solvent or co-solvent.[9][14]

-

Solvents: Anhydrous, deaerated solvents are essential to prevent catalyst deactivation and alkyne homocoupling.[3] Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and acetonitrile are common choices that effectively dissolve the reactants and catalysts.[4][15]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for Sonogashira couplings on heteroaromatic systems, providing a validated starting point for optimization.

| Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5.0 | Et₃N | DMF | 100 | 96 | [15] |

| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5.0) | 2.5 | Diisopropylamine | THF | RT | 89 | [9] |

| Aryl Bromide | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | Copper-Free | TMP | DMSO | RT | 97 | [16] |

| Aryl Chloride | Phenylacetylene | PdCl₂(PPh₃)₂ (3.0) | Copper-Free | TBAF | Solvent-Free | 80-100 | ~85 | [13] |

Experimental Protocols

These protocols are designed as self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridazine

This procedure details the Sonogashira coupling of 3-chloropyridazine with trimethylsilylacetylene.

Materials:

-

3-Chloropyridazine (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)

-

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) Iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (Anhydrous, serves as base and solvent)

-

Tetrahydrofuran (THF) (Anhydrous, co-solvent)

-

Argon or Nitrogen gas supply

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).

-

Solvent Addition: Add anhydrous THF (approx. 5 mL per 1 mmol of halopyridazine) and anhydrous Et₃N (approx. 5 mL per 1 mmol of halopyridazine). Stir the mixture for 15 minutes at room temperature to ensure catalyst dissolution. The mixture should appear as a yellow suspension.

-

Reactant Addition: Add 3-chloropyridazine (1.0 equiv) to the flask, followed by the dropwise addition of trimethylsilylacetylene (1.2 equiv).

-

Reaction: Heat the reaction mixture to 60-70 °C and stir under argon. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halopyridazine is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.

-

Purification: Concentrate the filtrate in vacuo. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3-((trimethylsilyl)ethynyl)pyridazine.

Protocol 2: Deprotection to this compound

This protocol describes the efficient removal of the TMS group to yield the final terminal alkyne.[6][17]

Materials:

-

3-((Trimethylsilyl)ethynyl)pyridazine (1.0 equiv)

-

Potassium Carbonate (K₂CO₃) (0.2 equiv, anhydrous)

-

Methanol (MeOH)

-

Round-bottom flask

Procedure:

-

Dissolution: Dissolve the 3-((trimethylsilyl)ethynyl)pyridazine (1.0 equiv) in methanol (approx. 10 mL per 1 mmol) in a round-bottom flask.

-

Base Addition: Add anhydrous potassium carbonate (0.2 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid; monitor by TLC for the disappearance of the starting material (usually 1-2 hours).[17]

-

Work-up: Once the reaction is complete, neutralize the mixture with a few drops of acetic acid or dilute HCl. Remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting this compound is often pure enough for subsequent use, but can be further purified by chromatography if necessary.

Overall Synthetic Workflow

The entire process, from starting materials to the final product, can be visualized as a streamlined workflow.

References

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 7. books.rsc.org [books.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Navigating the Solubility Landscape of 3-Ethynylpyridazine: A Technical Guide for Drug Discovery and Development

Abstract

Introduction: The Significance of Solubility in the Application of 3-Ethynylpyridazine

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical physicochemical parameter that dictates its journey from the reaction flask to its final application. Poor solubility can lead to challenges in reaction kinetics, purification, formulation of drug delivery systems, and can ultimately impact bioavailability. This compound, with its distinct structural motifs—a polar pyridazine core and a nonpolar ethynyl group—presents a unique solubility profile that requires careful consideration.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts a significant dipole moment and hydrogen bond accepting capabilities.[1] This suggests a predisposition for solubility in polar solvents. Conversely, the ethynyl group is a nonpolar, rigid moiety that can participate in π-π stacking interactions, potentially favoring solubility in less polar environments.[2][3] The interplay of these features makes a systematic evaluation of its solubility across a spectrum of organic solvents essential.

This guide will first delve into the theoretical underpinnings of this compound's solubility based on its molecular structure. It will then provide a comprehensive, step-by-step experimental workflow for the accurate determination of its solubility, ensuring data integrity and reproducibility.

Physicochemical Profile and Predicted Solubility of this compound

While experimental data for this compound is sparse, we can infer its likely properties by examining its constituent parts and closely related analogs, such as 3-Ethynylpyridine.

Table 1: Physicochemical Properties of this compound and a Closely Related Analog

| Property | This compound (Predicted/Inferred) | 3-Ethynylpyridine (Reported) |

| Molecular Formula | C₆H₄N₂ | C₇H₅N[4] |

| Molecular Weight | 104.11 g/mol | 103.12 g/mol [4] |

| Melting Point | Likely a solid at room temperature. | 39-40 °C[5][6] |

| Boiling Point | Higher than 3-Ethynylpyridine due to increased polarity. | 170.5-182 °C[5][7] |

| pKa | The pyridazine ring is weakly basic.[8] | Pyridine pKa ≈ 5.2[8] |

| LogP (Predicted) | Lower than 3-Ethynylpyridine due to the second nitrogen atom increasing polarity. | 0.91[5] |

The presence of two nitrogen atoms in the pyridazine ring, compared to one in pyridine, is expected to increase the molecule's overall polarity and its capacity for hydrogen bonding. This structural change is anticipated to enhance its solubility in polar solvents relative to 3-Ethynylpyridine.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a foundational concept in predicting solubility.[4] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-